2,2-Dimethyl-3-(phenoxymethyl)oxirane
Description
2,2-Dimethyl-3-(phenoxymethyl)oxirane is an epoxide derivative characterized by a phenoxymethyl group and two methyl substituents at the C2 position of the oxirane ring. This structural asymmetry confers unique physicochemical properties, making it valuable in industrial applications, particularly as a precursor in epoxy molding compounds (EMCs) for microelectronics. Its low melt viscosity and excellent flow properties during curing are critical for encapsulating thin electronic devices .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-(phenoxymethyl)oxirane |
InChI |
InChI=1S/C11H14O2/c1-11(2)10(13-11)8-12-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
VVCQAJNBXTXMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)COC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(phenoxymethyl)oxirane typically involves the reaction of phenoxymethyl alcohol with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethyl-3-(phenoxymethyl)oxirane is often carried out in large-scale reactors under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(phenoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include:
Alcohols: From reduction reactions.
Ketones/Aldehydes: From oxidation reactions.
Functionalized derivatives: From substitution reactions.
Scientific Research Applications
2,2-Dimethyl-3-(phenoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(phenoxymethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and functional groups .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
Key structural analogs include:
Notes:
- The dimethyl groups in the target compound increase steric bulk and molecular weight compared to non-methylated analogs like 2-(phenoxymethyl)oxirane. This reduces ring strain and may enhance thermal stability .
- Substitution patterns (e.g., methoxy vs. phenoxy groups) influence electronic properties.
Reactivity in Chemical Reactions
- Amine Reactions: 2-(Phenoxymethyl)oxirane reacts with amines to form amino alcohols in both 1:1 and 1:2 stoichiometries. In contrast, steric hindrance from the dimethyl groups in 2,2-dimethyl-3-(phenoxymethyl)oxirane may slow nucleophilic attack, favoring 1:1 adducts over 1:2 products . Glycidyl ethers with bulky substituents (e.g., cyclohexyloxy) exhibit reduced reactivity due to steric effects, analogous to the dimethyl-substituted target compound .
- Polymerization: The asymmetry of 2,2-dimethyl-3-(phenoxymethyl)oxirane promotes low melt viscosity in EMCs, enabling superior flow during microelectronic encapsulation compared to symmetric epoxides .
Thermodynamic and Physical Properties
- Thermodynamic Data: 2-(Phenoxymethyl)oxirane (CAS 122-60-1) has a boiling point of 245–247°C and a vaporization enthalpy (ΔvapH) of 54.2 kJ/mol at 298 K . The dimethyl-substituted analog likely has a higher boiling point due to increased molecular weight and reduced volatility. Crystallinity: The asymmetric structure of the target compound disrupts regular packing, lowering melting points and enhancing solubility in organic solvents compared to rigid analogs like triphenylolmethane triglycidyl ether .
Biological Activity
2,2-Dimethyl-3-(phenoxymethyl)oxirane, also known as an oxirane compound, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,2-Dimethyl-3-(phenoxymethyl)oxirane features an epoxide functional group, which is known for its reactivity in biological systems. The presence of the phenoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
The biological activity of 2,2-Dimethyl-3-(phenoxymethyl)oxirane can be attributed to several mechanisms:
- Enzyme Interaction : The epoxide group can undergo nucleophilic attack by enzymes, leading to the formation of covalent bonds that may inhibit enzyme function.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and immune responses.
Biological Activities
Research has indicated several biological activities associated with 2,2-Dimethyl-3-(phenoxymethyl)oxirane:
- Antimicrobial Activity : Studies have shown that oxiranes can exhibit antimicrobial properties by disrupting microbial cell wall synthesis.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, particularly in conditions involving Toll-like receptor (TLR) pathways .
Case Studies
- Inhibition of TLR4/MD-2 Complex Formation : A study demonstrated that derivatives of oxiranes could inhibit the formation of the TLR4/MD-2 complex, which is crucial in mediating inflammatory responses. This inhibition was linked to a reduction in NF-κB activation in human embryonic kidney cells .
- Synthesis and Evaluation of Derivatives : Research focused on synthesizing β-amino alcohol derivatives from oxiranes showed promising results in inhibiting LPS-induced inflammation. The structural modifications on the phenoxy group were found to significantly influence biological activity, with electron-withdrawing groups enhancing efficacy .
Data Table: Biological Activity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
